molecular formula C12H10N6O6S B7738972 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B7738972
M. Wt: 366.31 g/mol
InChI Key: PJRLFSPWYDHYGI-YIXHJXPBSA-N
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Description

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions . The sulfanyl group is then introduced via a thiolation reaction, followed by the formation of the hydrazide moiety through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological processes and pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

What sets 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in scientific research and industry .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O6S/c19-8-2-1-6(3-7(8)18(23)24)4-13-15-9(20)5-25-11-10(21)14-12(22)17-16-11/h1-4,19H,5H2,(H,15,20)(H2,14,17,21,22)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLFSPWYDHYGI-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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